molecular formula C16H19NO3S B5847502 4-ethoxy-N-(4-ethylphenyl)benzenesulfonamide

4-ethoxy-N-(4-ethylphenyl)benzenesulfonamide

Cat. No.: B5847502
M. Wt: 305.4 g/mol
InChI Key: JJQTZUPVPDXNFH-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-ethylphenyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-ethylphenyl)benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-ethoxyaniline under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-ethylbenzenesulfonyl chloride+4-ethoxyanilineThis compound+HCl\text{4-ethylbenzenesulfonyl chloride} + \text{4-ethoxyaniline} \rightarrow \text{this compound} + \text{HCl} 4-ethylbenzenesulfonyl chloride+4-ethoxyaniline→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-ethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The ethoxy and ethyl groups may undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products may include derivatives with different nucleophiles replacing the sulfonamide group.

    Oxidation: Oxidation of the ethyl group may yield carboxylic acids or aldehydes.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-ethylphenyl)benzenesulfonamide may involve its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. Additionally, the ethoxy and ethylphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(2-ethylphenyl)benzenesulfonamide
  • 4-chloro-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide

Uniqueness

4-ethoxy-N-(4-ethylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and ethylphenyl groups may confer distinct properties compared to other sulfonamides, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-ethoxy-N-(4-ethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-3-13-5-7-14(8-6-13)17-21(18,19)16-11-9-15(10-12-16)20-4-2/h5-12,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQTZUPVPDXNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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